molecular formula C8H6BrNO B1338475 6-Bromo-3-methylbenzo[d]isoxazole CAS No. 66033-69-0

6-Bromo-3-methylbenzo[d]isoxazole

Cat. No.: B1338475
CAS No.: 66033-69-0
M. Wt: 212.04 g/mol
InChI Key: LSPSVCJKVFCWHE-UHFFFAOYSA-N
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Description

6-Bromo-3-methylbenzo[d]isoxazole is a halogenated heterocyclic compound with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol It is characterized by a bromine atom at the 6th position and a methyl group at the 3rd position on the benzo[d]isoxazole ring

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the significance of isoxazole compounds in drug discovery, there is a need to develop new eco-friendly synthetic strategies . This includes exploring metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylbenzo[d]isoxazole typically involves the bromination of 3-methylbenzo[d]isoxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-3-methylbenzo[d]isoxazole, while oxidation can produce this compound-4-carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methylbenzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPSVCJKVFCWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497017
Record name 6-Bromo-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66033-69-0
Record name 6-Bromo-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(E)-1-(4-Bromo-2-hydroxyphenyl)ethanone oxime. To a solution of 1-(4-bromo-2-hydroxyphenyl)ethanone (2.8 g, 13.02 mmol) and water (10 mL) was added sodium acetate (1.602 g, 19.53 mmol) and hydroxylamine hydrochloride (1.176 g, 16.93 mmol). The mixture was allowed to stir at ambient temperature for 16 h. The solution was condensed under reduced pressure and diluted with water and sonicated. The resultant solid was filtered and dried under vacuum oven conditions to afford the title compound (1.90 g, 8.26 mmol, 63.4% yield). MS (ESI) m/z 230.3 [M]+, 232.4 [M+2]+.
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2.8 g
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1.602 g
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1.176 g
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10 mL
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Yield
63.4%

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